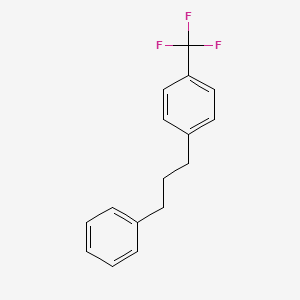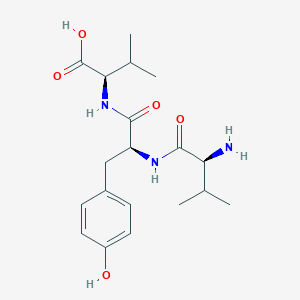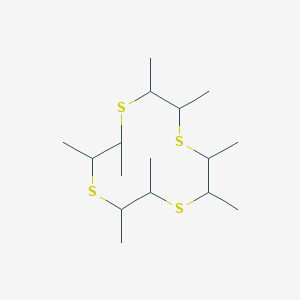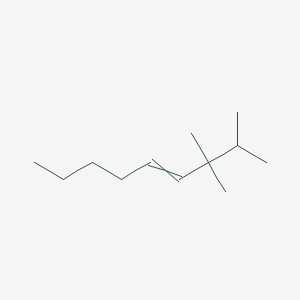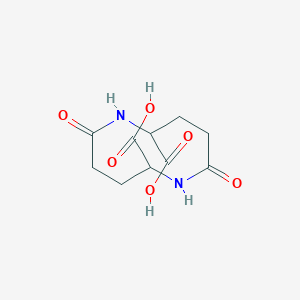
1,6-Diazecine-2,7-dicarboxylic acid, decahydro-5,10-dioxo-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,6-Diazecine-2,7-dicarboxylic acid, decahydro-5,10-dioxo- is a chemical compound with the molecular formula C₁₀H₁₄N₂O₆. . This compound is characterized by its unique structure, which includes two nitrogen atoms and multiple oxygen atoms, making it a versatile molecule in various chemical reactions and applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1,6-Diazecine-2,7-dicarboxylic acid, decahydro-5,10-dioxo- typically involves the reaction of appropriate precursors under controlled conditions. The exact synthetic route can vary, but it generally includes steps such as:
Formation of the diazecine ring: This step involves the cyclization of a suitable precursor to form the diazecine ring structure.
Introduction of carboxylic acid groups: Carboxylation reactions are employed to introduce the carboxylic acid groups at the desired positions.
Oxidation and reduction steps: These steps are used to achieve the desired oxidation state of the compound.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes:
Batch or continuous flow reactors: These reactors are used to control the reaction conditions precisely.
Purification steps: Techniques such as crystallization, distillation, and chromatography are employed to purify the final product.
Análisis De Reacciones Químicas
Types of Reactions
1,6-Diazecine-2,7-dicarboxylic acid, decahydro-5,10-dioxo- undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form higher oxidation state derivatives.
Reduction: Reduction reactions can convert it to lower oxidation state derivatives.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidizing agents: Such as potassium permanganate or hydrogen peroxide.
Reducing agents: Such as lithium aluminum hydride or sodium borohydride.
Catalysts: Various catalysts may be used to facilitate specific reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield higher oxidation state derivatives, while reduction may yield lower oxidation state derivatives.
Aplicaciones Científicas De Investigación
1,6-Diazecine-2,7-dicarboxylic acid, decahydro-5,10-dioxo- has a wide range of applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties.
Industry: Used in the production of various chemical products and materials.
Mecanismo De Acción
The mechanism of action of 1,6-Diazecine-2,7-dicarboxylic acid, decahydro-5,10-dioxo- involves its interaction with specific molecular targets and pathways. The exact mechanism can vary depending on the application, but it generally includes:
Binding to target molecules: The compound may bind to specific proteins or enzymes, affecting their activity.
Modulation of pathways: It may modulate biochemical pathways, leading to various biological effects.
Comparación Con Compuestos Similares
Similar Compounds
1,6-Diazecane-2,7-dicarboxylic acid: A similar compound with a different oxidation state.
1,6-Diazecine-2,7-dicarboxylic acid: Another similar compound with variations in the ring structure.
Uniqueness
1,6-Diazecine-2,7-dicarboxylic acid, decahydro-5,10-dioxo- is unique due to its specific ring structure and oxidation state, which confer distinct chemical and biological properties.
Propiedades
Número CAS |
64626-33-1 |
|---|---|
Fórmula molecular |
C10H14N2O6 |
Peso molecular |
258.23 g/mol |
Nombre IUPAC |
5,10-dioxo-1,6-diazecane-2,7-dicarboxylic acid |
InChI |
InChI=1S/C10H14N2O6/c13-7-3-1-5(9(15)16)11-8(14)4-2-6(12-7)10(17)18/h5-6H,1-4H2,(H,11,14)(H,12,13)(H,15,16)(H,17,18) |
Clave InChI |
XVIMSIQMNOMBGF-UHFFFAOYSA-N |
SMILES canónico |
C1CC(=O)NC(CCC(=O)NC1C(=O)O)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


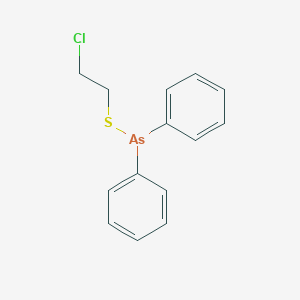
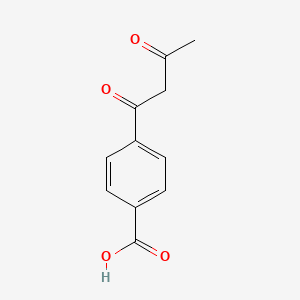
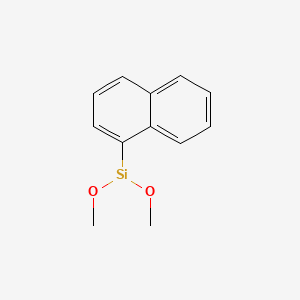

![3-[2,4-Dihydroxy-5-(3-methylbut-2-en-1-yl)phenyl]prop-2-enoic acid](/img/structure/B14497213.png)
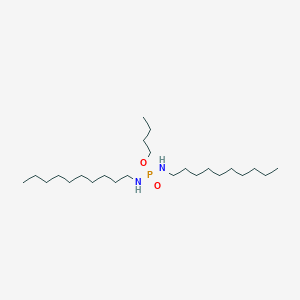
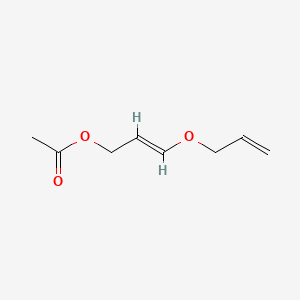

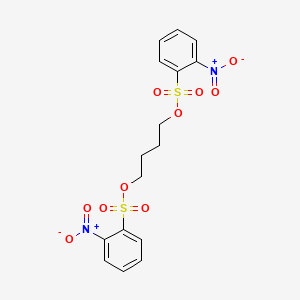
![1,3-Dioxolo[4,5-g]isoquinoline, 5-ethyl-7,8-dihydro-](/img/structure/B14497231.png)
